An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid: Core Properties and Applications
An In-Depth Technical Guide to (R)-Cyclohex-3-enecarboxylic Acid: Core Properties and Applications
This guide provides a comprehensive technical overview of (R)-Cyclohex-3-enecarboxylic acid, a valuable chiral building block in modern organic synthesis and pharmaceutical development. It delves into the fundamental properties, synthesis, reactivity, and applications of this compound, offering insights for researchers, scientists, and professionals in drug development.
Introduction and Core Identifiers
(R)-Cyclohex-3-enecarboxylic acid, a chiral carboxylic acid, holds significant importance due to its defined stereochemistry, which is crucial for its application in the synthesis of complex, biologically active molecules. Its structure, featuring a cyclohexene ring and a carboxylic acid functional group, provides a versatile scaffold for a variety of chemical transformations.
Key Identifiers:
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IUPAC Name: (1R)-cyclohex-3-ene-1-carboxylic acid[1]
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CAS Number: 5709-98-8[1]
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Molecular Formula: C₇H₁₀O₂[1]
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Molecular Weight: 126.15 g/mol [1]
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InChIKey: VUSWCWPCANWBFG-LURJTMIESA-N[1]
Structure:
Caption: 2D structure of (R)-Cyclohex-3-enecarboxylic acid.
Physicochemical Properties
Understanding the physical and chemical properties of (R)-Cyclohex-3-enecarboxylic acid is essential for its handling, storage, and application in chemical reactions. While experimental data for the pure (R)-enantiomer is not extensively published, the properties of the racemic mixture provide a valuable reference.
| Property | Value (for racemic mixture, unless specified) | Reference |
| Physical State | Liquid | |
| Melting Point | 17 °C (lit.) | |
| Boiling Point | 130-133 °C at 4 mmHg (lit.) | |
| Density | 1.081 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.48 (lit.) | |
| Solubility | Soluble in chloroform and methanol. Insoluble in water. | |
| pKa | 4.67 ± 0.20 (Predicted) |
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure (R)-Cyclohex-3-enecarboxylic acid is a critical step for its use in stereoselective synthesis. Common methods include classical resolution of a racemic mixture and asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
A widely used method for obtaining the (R)-enantiomer is the resolution of racemic 3-cyclohexenecarboxylic acid using a chiral resolving agent, such as (R)-1-naphthylethylamine or (R)-1-phenylethylamine.[2] This method relies on the principle that the two enantiomers of the carboxylic acid react with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent, which allows for their separation by fractional crystallization.[3]
The chiral recognition that leads to the differential solubility of the diastereomeric salts arises from a combination of intermolecular interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. The specific three-dimensional arrangement of the chiral centers in the acid and the amine allows for a more stable and less soluble crystal lattice to form for one diastereomer over the other.
Caption: Workflow for the classical resolution of racemic cyclohex-3-enecarboxylic acid.
Experimental Protocol: Resolution with (R)-1-Naphthylethylamine [4]
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Salt Formation: To a solution of racemic 3-cyclohexene-1-carboxylic acid (100 g) in isopropyl acetate (800 ml), a solution of (R)-1-naphthylethylamine (130 g) in isopropyl acetate (300 ml) is added dropwise. The mixture is heated to 60-70 °C until a clear solution is obtained.[4]
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Crystallization: The solution is then cooled to 20-30 °C to allow the diastereomeric salts to precipitate. The solid is collected by filtration.[4]
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Resolution: The mixture of diastereomeric salts (100 g) is recrystallized from a mixture of isopropanol (85 ml) and acetone (415 ml). The mixture is heated to 65-75 °C and refluxed for 1 hour, then cooled to 50 °C to induce crystallization. The solid is collected by filtration. This recrystallization process is repeated twice to obtain the pure (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt.[4]
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Acidification: The purified diastereomeric salt (50 g) is dissolved in ethyl acetate (150 ml). The pH of the solution is adjusted to 2-3 with 10% hydrochloric acid. The layers are separated, and the organic phase is washed with water, dried, and concentrated to yield (R)-(+)-3-cyclohexenecarboxylic acid.[4]
Asymmetric Synthesis
Asymmetric synthesis offers a more direct route to the enantiomerically pure compound. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be performed asymmetrically to produce chiral cyclohexene derivatives. This typically involves the use of a chiral catalyst or a chiral auxiliary on one of the reactants.
Enzymatic Resolution
Enzymatic resolution provides a green and highly selective alternative to classical resolution. Lipases are commonly employed to selectively hydrolyze one enantiomer of a racemic ester of 3-cyclohexenecarboxylic acid, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers.
Spectroscopic Data
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¹H NMR (¹H Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the vinyl protons of the double bond, the methine proton at the chiral center, and the methylene protons of the cyclohexene ring. The carboxylic acid proton will appear as a broad singlet.
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¹³C NMR (¹³C Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring. The carbonyl carbon typically appears in the range of 170-185 ppm.[5]
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IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A strong C=O stretching absorption will be present around 1700 cm⁻¹. The C-H stretching of the ring will appear just below 3000 cm⁻¹, and the C=C stretching will be observed in the 1650-1600 cm⁻¹ region.[6]
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A GC-MS spectrum of (R)-Cyclohex-3-enecarboxylic acid is available in the PubChem database.[1]
Reactivity and Key Reactions
The chemical reactivity of (R)-Cyclohex-3-enecarboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, including:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.
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Amide Coupling: Activation of the carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by reaction with an amine forms an amide bond. This is a fundamental reaction in the synthesis of many pharmaceuticals.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Double Bond
The cyclohexene double bond is susceptible to a range of addition reactions:
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Iodolactonization: This is an intramolecular reaction where the carboxylic acid acts as a nucleophile to attack an iodonium ion formed at the double bond. This results in the formation of a bicyclic iodolactone.[1] The reaction proceeds through a halonium ion intermediate and is a mild and effective method for lactone synthesis.[1]
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Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), will form an epoxide across the double bond.[7][8] This reaction is a syn-addition.[4]
Caption: Key reactions of (R)-Cyclohex-3-enecarboxylic acid.
Applications in Drug Development
The primary significance of (R)-Cyclohex-3-enecarboxylic acid lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its defined stereochemistry is often essential for the biological activity of the final drug molecule.
A notable application is in the synthesis of the anticoagulant drug Edoxaban . The (S)-enantiomer, (S)-3-cyclohexenecarboxylic acid, is a key raw material for Edoxaban, while the (R)-enantiomer cannot be used for this synthesis. This underscores the critical importance of enantiomeric purity in pharmaceutical manufacturing.
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of (R)-Cyclohex-3-enecarboxylic acid is paramount for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of this compound.
Protocol: Chiral HPLC Analysis
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Chiral Column: AY-H (4.6 x 250mm, 5 µm)
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Mobile Phase: 98% n-hexane, 2% ethanol, 0.1% trifluoroacetic acid (by volume)
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Flow Rate: 1.0 mL/min
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Column Temperature: 35 °C
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Detection Wavelength: 210 nm
This method allows for the baseline separation of the (R) and (S) enantiomers, enabling accurate quantification of the enantiomeric purity.
Safety and Handling
(R)-Cyclohex-3-enecarboxylic acid is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention in all cases of exposure.
Conclusion
(R)-Cyclohex-3-enecarboxylic acid is a fundamentally important chiral building block with diverse applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Chegg. (2020, November 11). Diels Alder Reaction Synthesis of Cyclohex-3-ene. Retrieved from [Link]
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Chegg. (2020, November 18). Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. Retrieved from [Link]
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Semantic Scholar. (n.d.). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]
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PMC. (2024, May 14). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]
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SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
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PubMed. (2023, December 6). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
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